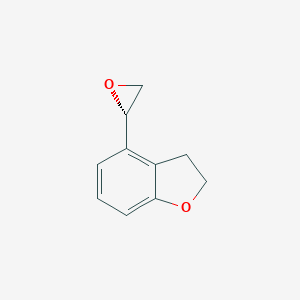

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-oxiran-2-yl]-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7(10-6-12-10)8-4-5-11-9(8)3-1/h1-3,10H,4-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDKKMRQDFLAMW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C21)[C@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Benzofurans: A Technical Guide to their Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[5][6][7] The introduction of chirality to the benzofuran core adds a crucial three-dimensional complexity, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles due to specific stereoselective interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of chiral benzofurans in medicinal chemistry, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Enantioselective Synthesis of Chiral Benzofurans

The asymmetric synthesis of chiral benzofurans is a critical step in their development as therapeutic agents. Various enantioselective strategies have been developed to control the stereochemistry of these molecules, ensuring the production of single enantiomers with desired biological activities.

Key Experimental Protocol: Enantioselective Synthesis of Benzofuran Derivatives via Olefin Cross-Metathesis–Intramolecular Oxo-Michael Reaction

This protocol describes a cascade reaction to produce chiral benzofuran derivatives with high enantioselectivity.

Materials:

-

ortho-allylphenol derivatives

-

enone derivatives

-

Chiral phosphoric acid catalyst

-

Hoveyda–Grubbs II catalyst

-

Toluene (anhydrous)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a solution of the ortho-allylphenol (0.2 mmol) and the enone (0.3 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the Hoveyda–Grubbs II catalyst (0.01 mmol) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired chiral benzofuran derivative.

Biological Activities and Quantitative Data

Chiral benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative biological data for representative chiral benzofuran compounds across different therapeutic areas.

Anticancer Activity

Chiral benzofurans have emerged as promising anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| BFD-26 | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibition | [5] |

| BFD-36 | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibition | [5] |

| Compound 7e | SIRT2 (enzyme) | 3.81 | SIRT2 inhibition | [8][9][10] |

| Compound 10h | L1210 (Leukemia) | 0.016 | Tubulin polymerization inhibition | [2] |

| Compound 10h | HeLa (Cervical) | 0.024 | Tubulin polymerization inhibition | [2] |

Antiviral Activity

Several chiral benzofuran derivatives have shown potent antiviral activity, particularly against coronaviruses.

| Compound | Virus | Cell Line | EC50 (µM) | Target/Mechanism | Reference |

| BZF-2OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |

| BZF-5OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |

| BZF-37OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |

| BZF-2OH | SARS-CoV-2 | BEAS-2B | in nM range | STING agonist | [11] |

| BZF-5OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |

| BZF-37OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |

Antifungal Activity

The development of novel antifungal agents is crucial, and chiral benzofurans have shown promise in this area.

| Compound | Fungal Strain | MIC (µg/mL) | Target/Mechanism | Reference |

| Compound 4e | Trichophyton rubrum | 32-64 | N-myristoyltransferase inhibition | [12] |

| Compound 3i | Sclerotinia sclerotiorum | 0.33 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |

| Compound 3c | Sclerotinia sclerotiorum | 0.42 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |

Neuroprotective Activity

Chiral benzofurans have been investigated for their potential in treating neurodegenerative diseases, with some compounds showing significant neuroprotective effects.

| Compound | Assay | Activity | Target/Mechanism | Reference |

| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |

| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |

| Compound 1f | NMDA-induced excitotoxicity in rat cortical cells | Potent neuroprotection | NMDA receptor antagonism | [6] |

Signaling Pathways Modulated by Chiral Benzofurans

The therapeutic effects of chiral benzofurans are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams illustrate key pathways targeted by these compounds.

Experimental Protocols for Biological Assays

The evaluation of the biological activity of chiral benzofurans relies on a variety of in vitro and in vivo assays. Detailed protocols for key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Chiral benzofuran test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the chiral benzofuran compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Viral Replication Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).[20][21][22][23][24]

Materials:

-

Host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock

-

96-well plates

-

Cell culture medium

-

Chiral benzofuran test compounds

-

Reagents for quantifying viral load (e.g., RT-qPCR or plaque assay)

Procedure:

-

Seed host cells in 96-well plates and grow to confluency.

-

Pre-treat the cells with serial dilutions of the chiral benzofuran compounds for a specified time (e.g., 2 hours).

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

-

Collect the cell supernatant or cell lysate.

-

Quantify the viral load using an appropriate method (e.g., RT-qPCR for viral RNA or plaque assay for infectious virus particles).

-

Calculate the percentage of viral inhibition relative to the untreated control and determine the EC50 value.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][25][26][27][28]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Fungal growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Chiral benzofuran test compounds

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the chiral benzofuran compounds in the fungal growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the fungal strain.

-

Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Conclusion

Chiral benzofurans represent a highly valuable and versatile class of compounds in medicinal chemistry. Their diverse and potent biological activities, coupled with the development of robust enantioselective synthetic methods, position them as promising candidates for the development of new therapeutics. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, underscores their potential to address a wide range of diseases with unmet medical needs. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of chiral benzofurans into clinically successful drugs. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and rapidly evolving field of chiral benzofuran chemistry.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Chiral recognition with a benzofuran receptor that mimics an oxyanion hole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchhub.com [researchhub.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Inhibition assay on viral replication [bio-protocol.org]

- 21. 4.4. Virus Replication Inhibition Assay [bio-protocol.org]

- 22. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CD8 T Cell Virus Inhibition Assay Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hiv-forschung.de [hiv-forschung.de]

- 25. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 26. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 27. scielo.br [scielo.br]

- 28. journals.asm.org [journals.asm.org]

A Comprehensive Review of Synthetic Strategies for 2,3-Dihydrobenzofurans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Its prevalence in molecules exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has rendered it a critical target for synthetic chemists. This technical guide provides a comprehensive overview of the core synthetic strategies developed for the construction of 2,3-dihydrobenzofurans, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Synthetic Approaches

The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These approaches primarily include transition-metal-catalyzed reactions, cycloaddition strategies, and intramolecular cyclizations.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium, rhodium, and copper, have emerged as powerful catalysts for the construction of the 2,3-dihydrobenzofuran core. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans. A prominent strategy involves the carboalkoxylation of 2-allylphenols.[1][2] This method allows for the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities.[1] Another powerful palladium-catalyzed approach is the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[3]

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively employed in C-H activation and annulation reactions to construct the 2,3-dihydrobenzofuran skeleton. A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes.[3] This redox-neutral process demonstrates good functional group compatibility.[3] Furthermore, rhodium-catalyzed cascade reactions of N-phenoxyacetamides with propargyl carbonates provide an efficient route to 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization/cyclization sequence.[4][5]

Copper-Catalyzed Reactions: Copper-catalyzed methods offer a cost-effective and versatile alternative for the synthesis of 2,3-dihydrobenzofurans. One such strategy involves the N-alkenylation and sequential[2][2]-rearrangement of aryloxyamines with alkenyl boronic acids, which yields 2-amino-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity.[6] Copper can also mediate the straightforward synthesis of benzo[b]furan derivatives from ketone precursors in neat water, highlighting a green chemistry approach.[7]

Caption: Overview of major synthetic routes to the 2,3-dihydrobenzofuran core.

Cycloaddition Strategies

Cycloaddition reactions provide a powerful and atom-economical approach to the 2,3-dihydrobenzofuran framework, often allowing for the rapid construction of molecular complexity.

[3+2] Cycloadditions: Visible-light-promoted oxidative [3+2] cycloadditions of phenols and alkenes have emerged as a sustainable method for dihydrobenzofuran synthesis.[8] These reactions can be catalyzed by heterogeneous photocatalysts like TiO2, using air as the terminal oxidant.[8]

[4+1] Cycloadditions: Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides furnish various dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities.[3]

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules. Asymmetric domino reactions have been developed for the synthesis of chiral benzopyran and related heterocyclic derivatives, which can be precursors or analogues to 2,3-dihydrobenzofurans.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for selected key synthetic strategies, providing a comparative overview of their efficiency and selectivity.

Table 1: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

| Entry | Substrate 1 | Substrate 2 | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | Ref |

| 1 | 2-Allylphenol | Phenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 85 | >20:1 | [1] |

| 2 | 2-Allylphenol | 4-Methoxyphenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 82 | >20:1 | [1] |

| 3 | 2-Allylphenol | 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 75 | >20:1 | [1] |

| 4 | o-Bromophenol | 1,3-Butadiene | Pd(dba)₂ / TY-Phos | Toluene | 80 | 95 | N/A (ee: 96%) | [3] |

Table 2: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | N-Phenoxyacetamide | 1,3-Butadiene | [CpRhCl₂]₂ | DCE | 80 | 85 | [3] |

| 2 | N-Phenoxyacetamide | Phenylpropargyl carbonate | --INVALID-LINK--₂ | DCE | 60 | 92 | [4][5] |

| 3 | N-(4-Methoxyphenoxy)acetamide | Phenylpropargyl carbonate | --INVALID-LINK--₂ | DCE | 60 | 88 | [4][5] |

Table 3: Copper-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

| Entry | Substrate 1 | Substrate 2 | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | Ref |

| 1 | N-Phenyl-O-phenylhydroxylamine | Phenylvinylboronic acid | Cu(OAc)₂ / P(t-Bu)₃ | CH₂Cl₂ | RT | 85 | >20:1 | [6] |

| 2 | N-Benzyl-O-phenylhydroxylamine | Styrylboronic acid | Cu(OAc)₂ / P(t-Bu)₃ | CH₂Cl₂ | RT | 92 | >20:1 | [6] |

| 3 | 2'-Bromo-deoxybenzoin | N/A | CuI / TMEDA | Water | 100 | 91 | N/A | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations discussed in this guide.

General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]

To a flame-dried reaction tube are added 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), LiOtBu (1.4 equiv), Pd(OAc)₂ (2 mol %), and CPhos (5 mol %). The tube is evacuated and backfilled with argon. Toluene (0.125 M) is added, and the reaction mixture is stirred at 98 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Caption: Step-by-step workflow for the palladium-catalyzed synthesis.

General Procedure for Rhodium-Catalyzed C-H Activation/Annulation[3]

In a sealed tube, N-phenoxyacetamide (1.0 equiv), 1,3-diene (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) are dissolved in 1,2-dichloroethane (DCE). The mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the corresponding 2,3-dihydrobenzofuran.

General Procedure for Visible-Light-Promoted [3+2] Cycloaddition[9]

A mixture of the phenol (1.0 equiv), alkene (2.0 equiv), and TiO₂ (20 mol %) in a suitable solvent (e.g., acetonitrile) is placed in a reaction vessel. The suspension is irradiated with a blue LED lamp at room temperature under an air atmosphere. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 2,3-dihydrobenzofuran product.

Caption: Simplified mechanism of the photocatalytic [3+2] cycloaddition.

Conclusion

The synthesis of 2,3-dihydrobenzofurans continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry and natural product synthesis. The strategies outlined in this guide, particularly those employing transition-metal catalysis and photocatalysis, offer powerful tools for the construction of these valuable molecules. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Future developments in this field are expected to focus on the discovery of more sustainable and enantioselective catalytic systems, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On-Water Chemistry: Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water [organic-chemistry.org]

- 8. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective Synthesis of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, a valuable chiral building block in medicinal chemistry and drug development. The protocols focus on two highly effective methods: biocatalytic epoxidation using an engineered enzyme and Jacobsen-Katsuki asymmetric epoxidation.

Introduction

Chiral epoxides are critical intermediates in the synthesis of complex, biologically active molecules. The title compound, this compound, possesses a stereodefined epoxide on a dihydrobenzofuran scaffold, a common motif in pharmacologically active compounds. Enantioselective synthesis is crucial to ensure the desired therapeutic effect and minimize off-target activities. This note details robust methods to achieve high enantiopurity and yield for this specific target molecule.

Data Presentation

Biocatalytic Epoxidation Performance

The following table summarizes the quantitative data for the biocatalytic epoxidation of 4-vinyl-2,3-dihydrobenzofuran to yield the (S)- and (R)-enantiomers of the corresponding epoxide using wild-type and engineered Styrene Monooxygenase (SeStyA).

| Biocatalyst | Substrate Loading (mM) | Product | GC Yield (%) | Enantiomeric Excess (ee %) |

| WT SeStyA | 20 | (S)-epoxide | ~20 | >99 |

| Mutant M5S | 20 | (S)-epoxide | >95 | >99 |

| Mutant M5S | 40 | (S)-epoxide | >90 | >99 |

| Mutant M6R | 20 | (R)-epoxide | >95 | >99 |

| Mutant M6R | 40 | (R)-epoxide | >90 | >99 |

Data adapted from studies on the stereo-complementary epoxidation of 4-vinyl-2,3-dihydrobenzofuran.[1][2]

Experimental Protocols

Protocol 1: Biocatalytic Epoxidation using Engineered Styrene Monooxygenase (SeStyA)

This protocol describes the highly enantioselective synthesis of this compound from 4-vinyl-2,3-dihydrobenzofuran using a specifically engineered mutant of Styrene Monooxygenase (SeStyA), such as the M5S mutant, which favors the formation of the (S)-epoxide.[1][2]

Materials:

-

4-vinyl-2,3-dihydrobenzofuran (substrate)

-

Crude enzyme extract of SeStyA mutant M5S (30 mg/mL)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Glucose (for cofactor regeneration system)

-

NADP+

-

Glucose dehydrogenase

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Shaking incubator

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) with a chiral column for yield and ee determination

Procedure:

-

Reaction Setup: In a 50 mL flask, prepare a 5 mL reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

4-vinyl-2,3-dihydrobenzofuran (20 mM or 40 mM final concentration)

-

Crude enzyme extract of SeStyA mutant M5S (30 mg/mL)

-

A suitable cofactor regeneration system (e.g., glucose, NADP+, glucose dehydrogenase).

-

-

Incubation: Place the flask in a shaking incubator at 40°C and 200 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).[1]

-

Reaction Termination and Extraction: Once the reaction has reached completion (typically within 2-3 hours for high-yield mutants), terminate the reaction by adding an equal volume of ethyl acetate.[2] Mix thoroughly and separate the organic layer. Repeat the extraction of the aqueous layer twice with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

-

Analysis: Determine the yield by GC analysis. Confirm the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol provides a representative method for the enantioselective synthesis of this compound using the Jacobsen-Katsuki epoxidation.[3][4] This reaction utilizes a chiral manganese-salen complex as the catalyst.

Materials:

-

4-vinyl-2,3-dihydrobenzofuran

-

(R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11) or m-chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

4-Phenylpyridine N-oxide (optional co-catalyst)

-

Phosphate buffer (0.05 M, pH 10.5)

-

Sodium sulfite

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-vinyl-2,3-dihydrobenzofuran (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol) in dichloromethane (10 mL). If using, add 4-phenylpyridine N-oxide (0.2 mmol). Cool the mixture to 0°C in an ice bath.

-

Addition of Oxidant:

-

Using NaOCl: Slowly add a buffered aqueous solution of sodium hypochlorite (1.5 mmol, pH ~11) to the stirred reaction mixture over 1-2 hours. Vigorous stirring is essential to ensure good mixing of the biphasic system.

-

Using m-CPBA: An improved process for large-scale preparation of a similar chiral dihydrobenzofuran epoxide involved dissolving m-CPBA in ethanol and adding it to the cold reaction mixture to prevent crystallization.[5]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude epoxide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess using chiral HPLC or GC. High enantioselectivities (>90% ee) are typically achieved with Jacobsen's catalyst.[3]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the enantioselective epoxidation of 4-vinyl-2,3-dihydrobenzofuran to the target (S)-epoxide.

Caption: Enantioselective epoxidation of 4-vinyl-2,3-dihydrobenzofuran.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

References

Application of Benzofuran Derivatives as Synthetic Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their versatile applications as synthetic intermediates in the development of a broad spectrum of valuable molecules. Their unique structural framework is a key building block in many pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of benzofuran derivatives as pivotal intermediates in various synthetic pathways.

Application in Pharmaceutical Synthesis

Benzofuran scaffolds are present in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-cancer, anti-arrhythmic, anti-bacterial, and anti-fungal activities.[1][2] Consequently, the synthesis of functionalized benzofurans and their use as intermediates is of paramount importance in drug discovery and development.[3][4]

Intermediate for the Antiarrhythmic Drug Amiodarone

A key application of benzofuran derivatives is in the synthesis of Amiodarone, a potent antiarrhythmic agent. The synthesis involves the preparation of a 2-butyl-3-(4-hydroxybenzoyl)benzofuran intermediate, which is subsequently iodinated and etherified to yield the final drug.

References

- 1. ES8708133A1 - Benzofuran derivatives, their preparation and their use as pesticides. - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Metal-Catalyzed Cyclization Synthesis of 2,3-Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial scaffold in many biologically active compounds and natural products. The focus is on various metal-catalyzed intramolecular cyclization strategies, offering a powerful toolkit for medicinal chemists and organic synthesis professionals.

Introduction

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of pharmacologically active molecules and natural products. Its rigid framework and potential for diverse functionalization make it an attractive target in drug discovery. Metal-catalyzed cyclization reactions have emerged as one of the most efficient and versatile methods for the construction of this heterocyclic system. These reactions often proceed with high atom economy, selectivity, and functional group tolerance, making them suitable for complex molecule synthesis. This document outlines key metal-catalyzed approaches, including detailed experimental protocols and comparative data, to facilitate their application in a research and development setting.

Metal-Catalyzed Cyclization Strategies

A variety of transition metals, most notably palladium, rhodium, copper, gold, and iron, have been successfully employed to catalyze the synthesis of 2,3-dihydrobenzofurans. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, including enantioselective and diastereoselective transformations.

Palladium-Catalyzed Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of 2,3-dihydrobenzofurans. Common strategies include the intramolecular cyclization of o-allylphenols and related substrates.

Key Application: Palladium-catalyzed carboalkoxylation of 2-allylphenols provides a reliable method for the synthesis of substituted 2,3-dihydrobenzofurans with good to excellent diastereoselectivity.[1]

Table 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [1]

| Entry | Aryl Triflates | Product | Yield (%) | dr |

| 1 | Phenyl triflate | 2-benzyl-3-methyl-2,3-dihydrobenzofuran | 85 | >20:1 |

| 2 | 4-Methoxyphenyl triflate | 2-(4-methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran | 81 | >20:1 |

| 3 | 4-(Trifluoromethyl)phenyl triflate | 2-(4-(trifluoromethyl)benzyl)-3-methyl-2,3-dihydrobenzofuran | 75 | 15:1 |

| 4 | 2-Methylphenyl triflate | 2-(2-methylbenzyl)-3-methyl-2,3-dihydrobenzofuran | 78 | 10:1 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [1]

-

To an oven-dried vial equipped with a magnetic stir bar, add Pd(dba)₂ (5 mol%), cphos (10 mol%), and K₂CO₃ (2.0 equiv.).

-

Seal the vial with a septum and purge with nitrogen.

-

Add a solution of the 2-allylphenol (1.0 equiv.) and the aryl triflate (1.2 equiv.) in toluene (0.2 M).

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are highly effective in mediating C-H activation/functionalization reactions, providing a direct and atom-economical route to 2,3-dihydrobenzofurans from readily available starting materials.

Key Application: Rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with alkenes or alkynes is a powerful method for constructing functionalized 2,3-dihydrobenzofurans.[2][3] This redox-neutral process exhibits broad substrate scope and functional group compatibility.[2]

Table 2: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Dienes [2]

| Entry | Diene | Product | Yield (%) |

| 1 | 1,3-Butadiene | 2-methyl-3-vinyl-2,3-dihydrobenzofuran | 85 |

| 2 | Isoprene | 2,2-dimethyl-3-vinyl-2,3-dihydrobenzofuran | 78 |

| 3 | 1-Phenyl-1,3-butadiene | 2-methyl-3-(1-phenylvinyl)-2,3-dihydrobenzofuran | 82 |

| 4 | Cyclopentadiene | Spiro[cyclopentane-1,2'-(2,3-dihydrobenzofuran)] | 75 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Activation/Cyclization [2][3]

-

To a screw-capped vial, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

-

Evacuate and backfill the vial with argon three times.

-

Add the diene (0.4 mmol, 2.0 equiv.) and 1,2-dichloroethane (DCE) (1.0 mL).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 2,3-dihydrobenzofuran product.

Copper-Catalyzed Intramolecular Cyclization

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of 2,3-dihydrobenzofurans. Intramolecular C-O bond formation is a common and efficient strategy.

Key Application: Copper-catalyzed intramolecular cyclization of o-alkynylphenols is a straightforward and high-yielding method to access 2-substituted benzofurans, which can be subsequently reduced to 2,3-dihydrobenzofurans if desired.

Table 3: Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

| Entry | R group on Alkyne | Product | Yield (%) |

| 1 | Phenyl | 2-Phenylbenzofuran | 95 |

| 2 | n-Butyl | 2-n-Butylbenzofuran | 88 |

| 3 | Cyclohexyl | 2-Cyclohexylbenzofuran | 92 |

| 4 | Trimethylsilyl | 2-Trimethylsilylbenzofuran | 85 |

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

-

To a round-bottom flask, add the o-alkynylphenol (1.0 equiv.), CuI (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Add a solvent such as DMF or toluene (0.1 M).

-

Heat the reaction mixture to 80-120 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the benzofuran product.

-

For the corresponding 2,3-dihydrobenzofuran, the resulting benzofuran can be subjected to standard reduction conditions (e.g., H₂, Pd/C).

Gold-Catalyzed Cyclization

Gold catalysts exhibit unique reactivity, particularly in the activation of alkynes and allenes, enabling mild and efficient cyclization reactions to form 2,3-dihydrobenzofurans.

Key Application: Gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols provides access to functionalized 2,3-dihydrobenzofurans.[4]

Table 4: Gold-Catalyzed Cyclo-coupling of 1,3-Enynes with Phenols [4]

| Entry | Phenol | 1,3-Enyne | Product | Yield (%) |

| 1 | Phenol | 4-Phenyl-1-buten-3-yne | 2-Benzyl-3-methylene-2,3-dihydrobenzofuran | 72 |

| 2 | 4-Methoxyphenol | 4-Phenyl-1-buten-3-yne | 5-Methoxy-2-benzyl-3-methylene-2,3-dihydrobenzofuran | 68 |

| 3 | 4-Chlorophenol | 4-Phenyl-1-buten-3-yne | 5-Chloro-2-benzyl-3-methylene-2,3-dihydrobenzofuran | 75 |

| 4 | Phenol | 1-Phenyl-1-buten-3-yne | 2-Methyl-3-benzylidene-2,3-dihydrobenzofuran | 65 |

Experimental Protocol: General Procedure for Gold-Catalyzed Cyclo-coupling [4]

-

To a solution of the phenol (2.0 equiv.) in a suitable solvent like CH₂Cl₂ (0.1 M) in a Schlenk tube, add the gold catalyst (e.g., IPrAuCl/AgNTf₂, 5 mol%).

-

Add a solution of the 1,3-enyne (1.0 equiv.) in the same solvent via syringe pump over several hours at room temperature.

-

Stir the reaction mixture for an additional 12-24 hours after the addition is complete.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify by flash column chromatography to isolate the 2,3-dihydrobenzofuran product.

Iron- and Nickel-Catalyzed Syntheses

The use of earth-abundant and less toxic metals like iron and nickel is of growing interest for sustainable chemical synthesis.

Key Application (Iron): Iron(III)-catalyzed oxidative radical cross-coupling/cyclization of phenols with olefins offers a mild and selective route to 2,3-dihydrobenzofurans.[5]

Key Application (Nickel): Nickel-catalyzed reductive aryl allylation provides a pathway to chiral 2,3-dihydrobenzofurans with high enantioselectivity.[6]

Table 5: Iron- and Nickel-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) |

| Fe(OTf)₃ | Phenol | Styrene | 2-Phenyl-2,3-dihydrobenzofuran | 78 | - |

| Fe(ClO₄)₃ | 4-Methoxyphenol | Styrene | 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran | 82 | - |

| Ni(COD)₂ / Ligand | o-Iodoaryl allyl ether | - | Chiral 3-methyl-2,3-dihydrobenzofuran | 85 | 95 |

| NiBr₂·diglyme / Ligand | o-Bromoaryl allyl ether | - | Chiral 3-phenyl-2,3-dihydrobenzofuran | 76 | 92 |

Experimental Protocol: General Procedure for Iron-Catalyzed Oxidative Cyclization [5]

-

In a reaction vessel, dissolve the phenol (1.0 equiv.) and the olefin (1.5 equiv.) in a suitable solvent (e.g., DCE).

-

Add the iron(III) catalyst (e.g., Fe(OTf)₃, 10 mol%) and an oxidant (e.g., DDQ, 1.2 equiv.).

-

Stir the mixture at room temperature to 60 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a generalized reaction mechanism for metal-catalyzed intramolecular cyclization and a typical experimental workflow.

Caption: General experimental workflow for metal-catalyzed synthesis.

Caption: Generalized catalytic cycle for C-O bond formation.

References

- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

Application Notes and Protocols: 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid dihydrobenzofuran core and the reactive (2S)-oxiranyl moiety make it an ideal starting material for the stereoselective synthesis of a variety of complex molecules, particularly pharmaceuticals. The inherent chirality of the epoxide at the C-2 position allows for the introduction of new stereocenters with high control, leading to the efficient production of enantiomerically pure active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the beta-blocker (S)-Befunolol.

Application: Synthesis of (S)-Befunolol

(S)-Befunolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. The therapeutic efficacy of Befunolol resides primarily in the (S)-enantiomer. The synthesis of enantiomerically pure (S)-Befunolol is therefore of significant interest. This compound serves as a key chiral precursor for the stereospecific introduction of the (S)-2-hydroxy-3-(isopropylamino)propoxy side chain, which is characteristic of many beta-blockers.

The key synthetic transformation involves the nucleophilic ring-opening of the epoxide by isopropylamine. This reaction proceeds with high regioselectivity at the less hindered carbon of the oxirane ring and with inversion of configuration, thus ensuring the desired (S)-stereochemistry at the newly formed stereocenter.

Experimental Workflow

Troubleshooting & Optimization

Optimizing reaction conditions for 2,3-dihydrobenzofuran synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrobenzofurans.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,3-dihydrobenzofurans, offering potential causes and solutions in a question-and-answer format.

Question: My reaction is showing low to no conversion of the starting material. What are the possible causes and how can I fix this?

Answer: Low or no conversion can stem from several factors related to catalyst activity, reaction conditions, or the quality of your reagents.

-

Catalyst Inactivity: If you are using a transition metal catalyst (e.g., Palladium, Rhodium, Copper), it may be inactive. Ensure the catalyst has been stored under the proper conditions (e.g., inert atmosphere) and consider using a freshly opened bottle or a different batch. For some reactions, an additive or co-catalyst is crucial for efficiency.[1][2]

-

Insufficient Temperature: Some cyclization reactions require a specific activation temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. However, be aware that excessive heat can lead to decomposition and byproduct formation.[3]

-

Improper Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often effective, but the optimal solvent is substrate-dependent.[4][5] Consider screening a range of solvents with different polarities.

-

Poor Quality Reagents: Ensure your starting materials and reagents are pure and dry. Water and other impurities can poison catalysts and interfere with the reaction.

Question: I am observing a significant amount of side products and the yield of my desired 2,3-dihydrobenzofuran is low. What can I do to improve selectivity?

Answer: The formation of side products is a common challenge. Optimizing reaction parameters can significantly improve the selectivity towards the desired product.

-

Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction progress and stop it once the starting material is consumed or the product concentration ceases to increase. A shorter reaction time of 4 hours has been shown to be effective in some cases without significantly impacting conversion.[4][5]

-

Choice of Oxidant: In oxidative coupling reactions, the nature and stoichiometry of the oxidant are critical. Silver(I) oxide (Ag₂O) at 0.5 equivalents has been reported as an efficient oxidant for the synthesis of certain dihydrobenzofuran neolignans.[4][5] Screening different oxidants and their concentrations can improve selectivity.

-

Steric Hindrance: In some cases, steric hindrance can influence the reaction pathway. Subtle changes to the substrate or catalyst/ligand system may be necessary to favor the desired cyclization.[6]

-

Intramolecular vs. Intermolecular Reactions: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (low concentration).[7]

Question: My purification process is difficult, and I am losing a significant amount of my product. Are there any tips for purifying 2,3-dihydrobenzofurans?

Answer: Purification can be challenging, but several techniques can be employed to improve recovery.

-

Chromatography: Column chromatography on silica gel is a common method for purification. A careful selection of the eluent system (e.g., heptane/ethyl acetate) is crucial for good separation.[8]

-

Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

-

Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for separating components with different boiling points.[3]

-

Aqueous Workup: Be mindful of your product's stability during aqueous workup. Some dihydrobenzofurans may be sensitive to acidic or basic conditions.[9] If you suspect your product is water-soluble, you can try to extract it from the aqueous layer.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,3-dihydrobenzofurans?

A1: A variety of methods exist, with transition metal-catalyzed reactions being very common. These include Palladium-catalyzed C-H activation and intramolecular coupling, Rhodium-catalyzed annulation, and Copper-catalyzed cycloadditions.[1][2] Other methods include visible light-mediated synthesis, acid-catalyzed cyclization of phenols, and oxidative coupling of phenylpropanoids.[4][10]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends heavily on the specific reaction and substrates. Palladium catalysts are versatile for C-H activation and coupling reactions.[1][2] Rhodium catalysts are effective for certain annulation reactions.[2][6] Copper catalysts are often used in cycloaddition reactions and can be a more cost-effective option.[1][3] It is recommended to consult the literature for precedents with similar substrates.

Q3: What role does the solvent play in the synthesis of 2,3-dihydrobenzofurans?

A3: The solvent can influence the reaction's yield, selectivity, and rate. For instance, in the silver(I)-promoted oxidative coupling for dihydrobenzofuran neolignan synthesis, acetonitrile was found to provide a good balance between conversion and selectivity.[4][5] In other cases, polar solvents like hexafluoroisopropanol (HFIP) can induce the desired annulation.[1][2]

Q4: Can I run these reactions on a gram scale?

A4: Yes, many of the reported synthetic protocols have been successfully scaled up to the gram scale.[1][10] However, when scaling up, it is important to re-optimize reaction parameters such as temperature control, stirring rate, and reagent addition rates.

Data Presentation

Table 1: Comparison of Oxidants for Dihydrobenzofuran Neolignan Synthesis

| Oxidant (equiv.) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Ag₂O (0.5) | Acetonitrile | 4 | High | High |

| Ag₂O (0.5) | Benzene/Acetone | 20 | Moderate | Moderate |

| Ag₂O (1.0) | Chloroform | 2 | Low | Low |

Data adapted from studies on the oxidative coupling of phenylpropanoids.[4][5]

Table 2: Examples of Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofurans

| Catalyst/Ligand | Starting Materials | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / BQ, AgOAc | Alkyl phenyl ethers | - | - | 33-99 |

| [Rh(cod)Cl]₂ / Ligand | N-phenoxyacetamides, 1,3-dienes | - | - | Good |

| Ni(acac)₂ / dtbbpy | o-substituted aryl iodides, alkyl halides | - | - | 38-87 |

| CuBr / Li₂CO₃ | Coumarins, oximes | - | - | 16-85 |

This table presents a selection of reported yields and may not be representative of all possible substrates.[1][2]

Experimental Protocols

Protocol 1: Visible Light-Mediated Synthesis of 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran

This protocol is adapted from a sustainable approach using visible light.[10]

-

Reaction Setup: To a reaction vessel, add 2-allylphenol (1a), diphenyl diselenide (2a), iodine (I₂), and tin(II) chloride (SnCl₂).

-

Solvent Addition: Add the appropriate solvent (e.g., acetonitrile).

-

Irradiation: Place the reaction vessel under blue LED irradiation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

This protocol is based on the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[4][5]

-

Reactant Preparation: In a round-bottom flask, dissolve the starting phenylpropanoid (e.g., methyl p-coumarate) in acetonitrile.

-

Oxidant Addition: Add silver(I) oxide (Ag₂O, 0.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Filtration: After the reaction is complete, filter the mixture to remove the silver salts.

-

Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to yield the dihydrobenzofuran neolignan.

Visualizations

References

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How To [chem.rochester.edu]

- 10. mdpi.com [mdpi.com]

Stability and storage conditions for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

This technical support guide provides essential information on the stability and storage of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from moisture and strong oxidizing agents.[1] For long-term storage, refrigeration is recommended.

Q2: What is the expected shelf-life of this compound?

A2: The specific shelf-life depends on the purity of the compound and the storage conditions. When stored correctly, the compound should remain stable. However, it is good practice to re-analyze the material if it has been in storage for an extended period, especially if it has been opened and exposed to the atmosphere.

Q3: What are the primary functional groups that influence the stability of this compound?

A3: The primary functional group of concern for stability is the oxirane (epoxide) ring. This three-membered ring is strained and susceptible to ring-opening reactions under both acidic and basic conditions, as well as in the presence of nucleophiles.[3][4] The dihydrobenzofuran core is generally more stable.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for dissolving this compound?

A5: The compound is expected to be soluble in a range of common organic solvents. For experimental use, aprotic solvents are generally preferred to minimize the risk of epoxide ring-opening. If protic solvents (e.g., alcohols, water) are used, the solutions should be prepared fresh and used promptly.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of compound purity over time | Improper storage conditions leading to degradation. The primary degradation pathway is likely the hydrolysis of the epoxide ring. | Store the compound in a tightly sealed container at recommended low temperatures, protected from moisture and light. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |

| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products, most commonly the diol formed from the opening of the epoxide ring. This can be catalyzed by acidic or basic impurities. | Purify the compound before use if degradation is suspected. Ensure all glassware and solvents are neutral and free of acidic or basic residues. Prepare solutions fresh before use. |

| Inconsistent experimental results | Degradation of the compound during the experiment due to reaction conditions (e.g., pH, temperature, presence of nucleophiles). | Carefully control the pH of the reaction mixture. Avoid high temperatures unless required by the protocol. Be mindful of any nucleophilic reagents in the reaction that could react with the epoxide. Run a control experiment to assess the stability of the compound under your specific experimental conditions. |

| Low reaction yield when the oxirane ring is the reactive site | The compound may have already degraded, leading to a lower concentration of the active starting material. | Confirm the purity of the starting material before starting the reaction using an appropriate analytical technique (e.g., NMR, HPLC). |

Stability and Storage Conditions Summary

| Parameter | Recommendation |

| Temperature | Cool, refrigerated for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.[1] |

| Container | Tightly sealed, opaque or amber container. |

| Moisture | Protect from moisture to prevent hydrolysis of the epoxide ring.[1] |

| Light | Protect from light. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[1] |

Potential Degradation Pathway

The most probable degradation pathway for this compound involves the acid or base-catalyzed hydrolysis of the strained epoxide ring to form the corresponding diol.

References

Minimizing racemization during the synthesis of chiral benzofurans

Welcome to the technical support center for the synthesis of chiral benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing racemization and optimizing enantioselectivity in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of chiral benzofurans.

Question: My enantiomeric excess (ee%) is consistently low in my organocatalytic synthesis. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in organocatalytic reactions for chiral benzofuran synthesis can stem from several factors. Here's a systematic troubleshooting approach:

-

Catalyst Choice and Purity: The selection and quality of the organocatalyst are paramount.

-

Troubleshooting:

-

Verify Catalyst Suitability: Ensure the chosen catalyst (e.g., cinchona alkaloids, squaramides, prolinol derivatives) is appropriate for your specific transformation. Different catalysts exhibit varying efficiencies depending on the substrate.

-

Check Catalyst Purity: Impurities in the catalyst can significantly hinder its performance or even catalyze side reactions that lead to racemic product. Use catalyst from a reputable supplier or purify it before use.

-

Consider Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact enantioselectivity. Optimize the catalyst loading, typically between 5-20 mol%.

-

-

-

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

-

Troubleshooting:

-

Lower the Temperature: Many asymmetric reactions show improved enantioselectivity at lower temperatures. Try running your reaction at 0 °C, -20 °C, or even lower if your solvent allows.

-

Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Screen a range of solvents (e.g., toluene, dichloromethane, THF, chlorobenzene). Non-polar solvents often favor higher enantioselectivity.

-

Optimize Reaction Time: Monitor the reaction progress alongside the enantiomeric excess over time. Prolonged reaction times can sometimes lead to racemization of the product.

-

-

-

Substrate and Reagent Quality:

-

Troubleshooting:

-

Purity of Starting Materials: Ensure your substrates and any other reagents are pure. Acidic or basic impurities can interfere with the catalyst's function.

-

Water Content: Strictly anhydrous conditions are often necessary. Dry your solvents and reagents thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Question: I am observing significant racemization in my palladium-catalyzed synthesis of chiral benzofurans. What is the likely mechanism, and how can I prevent it?

Answer:

Racemization in palladium-catalyzed reactions, such as Sonogashira or Heck-type couplings, for the synthesis of chiral benzofurans often occurs at specific stages of the catalytic cycle.

-

Potential Racemization Pathways:

-

Formation of a Pro-chiral or Planar Intermediate: The reaction may proceed through an intermediate that is planar or can easily equilibrate between enantiomeric forms. For example, a palladium-bound intermediate might have a transiently flattened geometry that allows for loss of stereochemical information.

-

Base-Mediated Epimerization: The base used in the reaction can sometimes be strong enough to deprotonate a stereogenic center, leading to a planar enolate or a rapidly inverting carbanion, which then re-protonates non-stereoselectively.

-

Product Racemization: The final chiral benzofuran product itself might be susceptible to racemization under the reaction conditions, especially if the reaction is run at elevated temperatures for extended periods or in the presence of a strong base.

-

-

Strategies to Minimize Racemization:

-

Choice of Ligand: The chiral ligand on the palladium catalyst is crucial for inducing and maintaining stereochemistry. Experiment with different chiral ligands to find one that forms a more rigid complex with the palladium and the substrate, thereby disfavoring the formation of planar intermediates.

-

Base Selection: Use the mildest base that is effective for the reaction. Stronger bases are more likely to cause epimerization. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic bases where possible.

-

Reaction Temperature and Time: As with organocatalysis, lower reaction temperatures and shorter reaction times can significantly reduce the extent of racemization.

-

Protecting Groups: If your substrate has a sensitive stereocenter, consider if a different protecting group strategy could shield it from the reaction conditions that lead to racemization.

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize chiral 2-substituted benzofurans from N-protected α-amino acids with minimal racemization?

A1: A highly effective method is the microwave-assisted synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) for the activation of the carboxylic acid. This procedure has been shown to proceed without significant racemization and offers the advantages of short reaction times and high yields. The mild conditions and the rapid heating provided by microwave irradiation help to prevent the loss of optical purity.

Q2: How can I accurately determine the enantiomeric excess of my chiral benzofuran product?

A2: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). You will need to use a chiral stationary phase (CSP) column. The choice of the specific chiral column and the mobile phase will depend on the structure of your benzofuran derivative. It is often necessary to screen a few different chiral columns (e.g., those based on cellulose or amylose derivatives) and mobile phase compositions (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomers.

Q3: Can temperature significantly impact the enantioselectivity of my reaction?

A3: Yes, temperature is a critical parameter. In many enantioselective reactions, lower temperatures lead to a more ordered transition state, which enhances the energy difference between the diastereomeric transition states leading to the two enantiomers, resulting in higher enantiomeric excess. It is highly recommended to perform a temperature optimization study for your specific reaction.

Q4: My yield is high, but my enantiomeric excess is low. What does this suggest?

A4: This scenario suggests that the catalyst is active and promoting the desired chemical transformation, but the stereochemical control is poor. The likely culprits are:

-

The chiral environment provided by the catalyst is not effective for your specific substrate.

-

The reaction conditions (temperature, solvent, base) are promoting a racemic background reaction or causing the product to racemize after it is formed.

-

The catalyst itself may have low enantiomeric purity.

Focus your troubleshooting efforts on optimizing the reaction conditions for stereoselectivity (lower temperature, different solvent) and verifying the quality and suitability of your chiral catalyst or ligand.

Data Presentation

Table 1: Effect of Catalyst on Enantioselectivity in an Organocatalytic Cyclization

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Quinine | Toluene | 25 | 85 | 88 |

| 2 | Cinchonidine | Toluene | 25 | 82 | 85 |

| 3 | (DHQD)₂PHAL | Toluene | 0 | 90 | 95 |

| 4 | (DHQ)₂PHAL | Toluene | 0 | 88 | 94 |

| 5 | Squaramide Catalyst | CH₂Cl₂ | -20 | 92 | 98 |

Data is representative and compiled from typical results in organocatalytic reactions for benzofuran synthesis.

Table 2: Influence of Reaction Conditions on a Palladium-Catalyzed Asymmetric Synthesis

| Entry | Ligand (15 mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (S)-BINAP | K₂CO₃ | Toluene | 80 | 75 | 85 |

| 2 | (S)-BINAP | K₂CO₃ | Toluene | 60 | 72 | 92 |

| 3 | (R)-Phos | Cs₂CO₃ | Dioxane | 80 | 80 | 90 |

| 4 | (R)-Phos | Cs₂CO₃ | Dioxane | 50 | 78 | 96 |

| 5 | Chiral N-Heterocyclic Carbene | K₃PO₄ | THF | 25 | 85 | 99 |

Data is representative and compiled from typical results in palladium-catalyzed asymmetric syntheses.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Chiral 2-Substituted Benzofurans from N-Protected α-Amino Acids

This protocol is adapted from the method described by De Luca, Giacomelli, and Nieddu.

Materials:

-

N-protected α-amino acid (1.0 mmol)

-

2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol)

-

N-methylmorpholine (NMM) (2.0 mmol)

-

2-Hydroxyphenacyltriphenylphosphonium bromide (1.2 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Microwave reactor

Procedure:

-

To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous acetonitrile (5 mL) in a microwave-safe vial, add TCT (0.4 mmol) and NMM (2.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2-hydroxyphenacyltriphenylphosphonium bromide (1.2 mmol) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 110 °C for 20-30 minutes. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted benzofuran.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Organocatalytic Enantioselective Synthesis

Materials:

-

Starting material (e.g., a substituted phenol) (0.2 mmol)

-

Electrophile (0.22 mmol)

-

Chiral organocatalyst (e.g., a squaramide or cinchona alkaloid derivative) (0.02 mmol, 10 mol%)

-

Anhydrous solvent (e.g., toluene, CH₂Cl₂) (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the starting material (0.2 mmol) and the chiral organocatalyst (0.02 mmol).

-

Add the anhydrous solvent (2 mL) and stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Add the electrophile (0.22 mmol) to the reaction mixture.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess of the purified product by chiral HPLC.

Visualizations

Caption: General experimental workflow for the synthesis and analysis of chiral benzofurans.

*Caption:

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran

This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran against experimentally determined data for structurally related compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to aid in the structural elucidation of novel benzofuran derivatives.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound, this compound, and compare them with the experimental data for 2,3-dihydrobenzofuran and 2-methyloxirane. The predicted values were obtained using online NMR prediction tools.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2,3-Dihydrobenzofuran | Experimental Chemical Shift (ppm) for 2-Methyloxirane |

| H-2 | ~4.8 - 5.0 | 4.58 (t) | - |

| H-3 | ~3.2 - 3.4 (dd) | 3.20 (t) | - |

| H-5 | ~6.8 - 7.0 (d) | 6.85 (d) | - |

| H-6 | ~6.7 - 6.9 (t) | 6.75 (t) | - |

| H-7 | ~7.0 - 7.2 (d) | 7.10 (d) | - |

| H-1' (Oxirane CH) | ~3.0 - 3.2 (m) | - | 2.98 (m) |

| H-2'a (Oxirane CH₂) | ~2.7 - 2.9 (dd) | - | 2.75 (dd) |

| H-2'b (Oxirane CH₂) | ~2.4 - 2.6 (dd) | - | 2.43 (dd) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Related Compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2,3-Dihydrobenzofuran | Experimental Chemical Shift (ppm) for 2-Methyloxirane |

| C-2 | ~78 - 82 | 71.3 | - |

| C-3 | ~28 - 32 | 29.8 | - |

| C-3a | ~120 - 124 | 120.7 | - |

| C-4 | ~128 - 132 | 128.0 | - |

| C-5 | ~120 - 124 | 120.2 | - |

| C-6 | ~108 - 112 | 109.4 | - |

| C-7 | ~125 - 129 | 126.9 | - |

| C-7a | ~158 - 162 | 160.0 | - |

| C-1' (Oxirane CH) | ~50 - 54 | - | 51.1 |

| C-2' (Oxirane CH₂) | ~45 - 49 | - | 47.1 |

Experimental Protocols

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.

Sample Preparation:

-

Weigh approximately 5-10 mg of the analytical sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Temperature: All spectra are typically recorded at room temperature (298 K).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz.

-

Phase and baseline corrections are applied manually.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound using NMR spectroscopy, from sample preparation to final structure confirmation.

Caption: Workflow for NMR-based structural elucidation.

Unveiling the Three-Dimensional Architecture of 2,3-Dihydrobenzofuran Derivatives: A Comparative Guide to X-ray Crystallography

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of 2,3-dihydrobenzofuran derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an objective comparison of X-ray crystallography with other analytical techniques, supported by experimental data, to elucidate the atomic-level details of this important class of heterocyclic compounds.